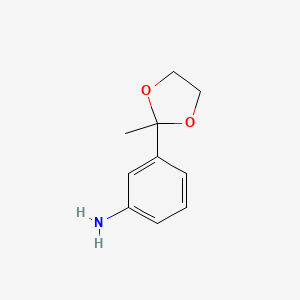

3-(2-Methyl-1,3-dioxolan-2-yl)aniline

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline is not described, related methodologies can be inferred from the papers. For instance, the synthesis of polymers based on substituted anilines is discussed, where the substituent can significantly affect the solubility and electrochemical properties of the resulting polymers . Additionally, the synthesis of 2,3-disubstituted indoles from anilines and diols suggests a potential route for synthesizing complex structures from simple aniline derivatives . The use of 2-(2-Nitroethyl)1,3-Dioxolane as a reagent for synthesizing jasmonoid and prostaglandin intermediates also indicates the versatility of dioxolane derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be characterized using various spectroscopic techniques. For example, the synthesis and characterization of 3,4,5-Trimethoxy N-(salicylidene) aniline involved IR spectroscopy, 1H NMR, and X-ray single crystal analysis . These techniques could similarly be applied to analyze the structure of this compound.

Chemical Reactions Analysis

Aniline derivatives can undergo a variety of chemical reactions. The electrophilic substitution reactions of aniline derivatives with (1,3-dithiolan-2-yl)trimethylammonium iodide to yield N-dithiolanylated products demonstrate the reactivity of the aniline nitrogen atom . This reactivity could be relevant for further functionalization of the this compound molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be significantly altered by substituents. The introduction of a 2-methyl-1,3-dioxolane group could affect properties such as solubility, electrical conductivity, and electrochemical behavior. For example, the study of copolymers of substituted anilines revealed that the electrical conductivity and solubility are influenced by the nature of the substituent . The electrochemical synthesis of polymers based on aniline derivatives also highlights the importance of the substituent in determining the material's properties and potential applications .

Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization

3-(2-Methyl-1,3-dioxolan-2-yl)aniline is used in polymer science, particularly in the synthesis and characterization of polymers. Coskun et al. (1998) demonstrated its use in preparing poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], characterizing the polymer using various spectroscopic techniques and studying its thermal degradation (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Synthesis of Chemical Compounds

The compound is also involved in the synthesis of various chemical entities. Yunnikova and Ésenbaeva (2016) reported the use of 1,3-dioxolane as a methylene group source in the synthesis of substituted 3,4-dihydroquinazolines, demonstrating its utility in organic synthesis (Yunnikova & Ésenbaeva, 2016).

Electrochemical Applications

In electrochemistry, this compound has been studied for its potential in electrochemical applications. Haerens et al. (2009) explored its use in the electrochemical decomposition of choline chloride-based ionic liquid analogues, which are relevant for metal electrodeposition (Haerens, Matthijs, Binnemans, & Bruggen, 2009).

Photochemical Studies

It also finds application in photochemical studies. Kobayashi and Simamura (1973) used this compound in the study of the stereochemistry of 1,3-dioxolan-2-yl radicals, providing insights into the structural dynamics of these radicals during photochemical reactions (Kobayashi & Simamura, 1973).

Biodegradation Research

In environmental science, research on the biodegradation of aniline and its derivatives, including this compound, has been conducted. Liu et al. (2002) isolated a bacterial strain capable of degrading aniline and its derivatives, highlighting the compound's role in biodegradation studies (Liu, Yang, Huang, Zhou, & Liu, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-(2-methyl-1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMQVZUQYHIOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303573 | |

| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51226-14-3 | |

| Record name | 51226-14-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

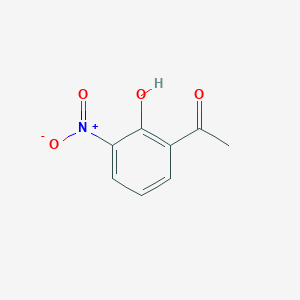

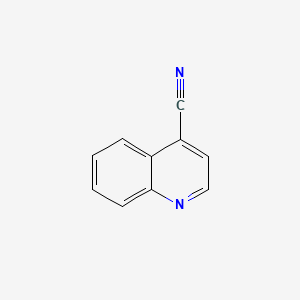

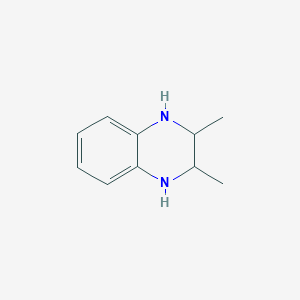

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)

![[1,2,3]Triazolo[1,5-a]pyridine](/img/structure/B1296001.png)